Alkyne hydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

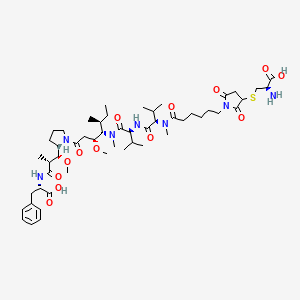

Alkyne hydrazide bifunctional linker reagent is an adapter molecule which is useful to attach terminal alkyne group to a carbonyl group of aldehydes and ketones. Carbonyl groups are encountered in proteins subjected to oxidative stress. Many small natural molecules are also carbonyl compounds. Most saccharides, as well as RNAs contain 1,2-diol fragments which can be oxidized with periodate to aldehydes, which in turn react with hydrazides.

科学的研究の応用

It appears we are facing a persistent issue accessing the research data at the moment. I'll attempt a different approach to gather the required information on the scientific research applications of Alkyne hydrazide. Please hold on.

Scientific Research Applications of Alkyne Hydrazide

Synthesis and Functionalization

Alkyne hydrazides are crucial in the synthesis of highly functionalized molecules. A study highlights the difunctionalization of alkynes using a palladium-catalyzed regio- and stereoselective coupling-addition of propiolates with arylsulfonyl hydrazides. This method enables the creation of various highly functionalized (E)-vinylsulfones, with arylsulfonyl hydrazides serving as both aryl and sulfonyl sources, effectively incorporating onto the terminal carbon atom of an alkyne molecule (Liu et al., 2018).

Another research introduces a new route for C(sp)-N bond formation through the addition of in situ generated lithium acetylides to sterically hindered diazodicarboxylates. This process provides straightforward access to a new class of stable N-linked alkynes, ynehydrazides, from readily available precursors. These alkynyl hydrazides show potential as reagents for selective nitrogen functional group installation and as precursors for synthesizing pharmaceutically relevant heterocycles (Beveridge & Batey, 2012).

Peptide Modification and Drug Design

In peptide modification, Copper(II)-induced oxidative aminolysis of hydrazides, which generates Cu(I), has been utilized in a novel solid-phase detaching three-component reaction. This approach converts supported peptide hydrazides into 1,2,3-triazole linked C-terminal neoglycopeptides, showcasing the versatility of alkyne hydrazides in biochemical synthesis (Ebran, Dendane, & Melnyk, 2011).

Furthermore, N '-(2-alkynylbenzylidene)hydrazides, as powerful synthons, have been efficiently used for constructing N-heterocycles. These compounds can undergo intramolecular cyclization and subsequent transformations, producing nitrogen-containing heterocycles with molecular complexity. This process opens up new avenues in drug discovery and heterocyclic chemistry (Qiu & Wu, 2016).

Catalysis and Chemical Transformations

Alkyne hydrazides are also pivotal in catalysis and novel chemical transformations. For instance, terminal alkynes can be transformed into branched allylic sulfones using a Rh(I)/DPEphos/benzoic acid catalyst system. This strategy highlights the role of sulfonyl hydrazides in producing branched allylic sulfones with significant yields and selectivities, demonstrating the functional versatility of alkyne hydrazides in synthetic chemistry (Xu, Khakyzadeh, Bury, & Breit, 2014).

特性

製品名 |

Alkyne hydrazide |

|---|---|

分子式 |

C6H11ClN2O |

分子量 |

162.62 |

IUPAC名 |

N/A |

InChI |

InChI=1S/C6H10N2O.ClH/c1-2-3-4-5-6(9)8-7;/h1H,3-5,7H2,(H,8,9);1H |

InChIキー |

PJHKOXIWLQFVMB-UHFFFAOYSA-N |

SMILES |

C#CCCCC(N[NH3+])=O.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide](/img/structure/B1192065.png)

![(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene](/img/structure/B1192079.png)

![2-[2-ethoxy-4-[(pyridin-3-ylamino)methyl]phenoxy]-N-hydroxyacetamide](/img/structure/B1192083.png)